Reactivity in Cross-Coupling: C-I Bond Strength vs. C-Br and C-Cl Analogs
The reactivity of vinyl halides in metal-catalyzed cross-coupling reactions follows the order I > Br >> Cl, which is inversely proportional to the carbon-halogen bond dissociation energy [1]. For the 3-halobut-2-enoic acid series, this translates to the 3-iodo derivative enabling reactions under significantly milder conditions (lower temperatures, shorter times) and with broader functional group tolerance than the 3-bromo or 3-chloro analogs.
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C-I BDE ≈ 57 kcal/mol |
| Comparator Or Baseline | C-Br BDE ≈ 69 kcal/mol (3-bromobut-2-enoic acid analog); C-Cl BDE ≈ 84 kcal/mol (3-chlorobut-2-enoic acid analog) |
| Quantified Difference | C-I bond is ~12 kcal/mol weaker than C-Br and ~27 kcal/mol weaker than C-Cl |
| Conditions | Class-level property for vinyl halides |
Why This Matters
The significantly weaker C-I bond directly enables faster oxidative addition with Pd(0) catalysts, a critical and often rate-limiting step in cross-coupling, making 3-iodobut-2-enoic acid the preferred choice for efficient synthesis of complex molecules [1].
- [1] Wikipedia contributors. (2013). Vinyl iodide functional group. Wikipedia, The Free Encyclopedia. View Source
